Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azetidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the chloromethyl group. The azetidine ring is then constructed, and the tert-butyl ester is introduced as the final step. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.
Cyclization and Ring-Opening: The azetidine and oxazole rings can undergo cyclization or ring-opening reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted derivatives, while oxidation or reduction can lead to changes in the functional groups present in the molecule.
Scientific Research Applications
Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
- Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- Tert-butyl 4-(chloromethyl)benzoate
Uniqueness
Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate is unique due to the presence of both an azetidine ring and an oxazole ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the chloromethyl group also allows for further functionalization, enhancing its versatility in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-5-8(6-15)10-9(4-13)14-7-17-10/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLVRBUSQDNMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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